Cas no 476014-76-3 (4-hydroxypiperidin-2-one)

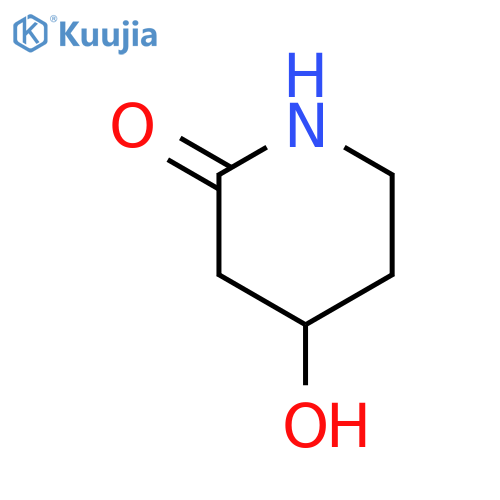

4-hydroxypiperidin-2-one structure

商品名:4-hydroxypiperidin-2-one

4-hydroxypiperidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-2-piperidinone

- 4-HYDROXYPIPERIDIN-2-ONE

- 4-Hydroxy-piperidin-2-one

- 4-Hydroxy-2-piperidone

- 2-Piperidinone, 4-hydroxy-

- 2-Piperidinone,4-hydroxy-

- PRCAKTIAKXMBQF-UHFFFAOYSA-N

- (+/-)-4-hydroxypiperidin-2-one

- (+/-) 4-hydroxypiperidin-2-one

- BCP14222

- BCP11689

- 4-hydroxy-2-piperidinone, AldrichCPR

- RP19186

- TRA0024392

- SB44260

- SCHEMBL1722017

- EN300-159929

- MFCD09743648

- 4-hydroxypiperidin-2-one;4-Hydroxy-2-piperidone

- Z1198221829

- FT-0630180

- CS-W003628

- J-515482

- AB29511

- A7285

- FT-0649212

- DS-10909

- SY029027

- AC-7497

- FT-0774366

- 476014-76-3

- AMY9138

- SY105040

- (R)-4-Hydroxy-2-piperidinone

- MFCD06796624

- MFCD09752973

- CHEMBL4518202

- SY238615

- FT-0622876

- DTXSID50460054

- AKOS006229313

- SB41154

- DB-016743

- 4-hydroxypiperidin-2-one

-

- MDL: MFCD09743648

- インチ: 1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)

- InChIKey: PRCAKTIAKXMBQF-UHFFFAOYSA-N

- ほほえんだ: O([H])C1([H])C([H])([H])C(N([H])C([H])([H])C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 115.06300

- どういたいしつりょう: 115.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3

- 疎水性パラメータ計算基準値(XlogP): -1

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 352.3°C at 760 mmHg

- フラッシュポイント: 166.8±25.9 °C

- 屈折率: 1.497

- PSA: 49.33000

- LogP: -0.41390

- じょうきあつ: 0.0±1.8 mmHg at 25°C

4-hydroxypiperidin-2-one セキュリティ情報

- シグナルワード:Danger

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261;P280;P305+P351+P338

- 危険カテゴリコード: 37/38-41

- セキュリティの説明: 26-39

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C

4-hydroxypiperidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H30660-250mg |

4-Hydroxy-2-piperidinone |

476014-76-3 | 97% | 250mg |

¥52.0 | 2023-09-07 | |

| eNovation Chemicals LLC | K02870-250g |

4-Hydroxypiperidin-2-one |

476014-76-3 | 98% | 250g |

$3950 | 2024-05-24 | |

| eNovation Chemicals LLC | D912944-5g |

4-Hydroxy-2-piperidone |

476014-76-3 | 98% | 5g |

$145 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1045438-10g |

4-Hydroxy-2-piperidinone |

476014-76-3 | 97% | 10g |

$335 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H193522-1g |

4-hydroxypiperidin-2-one |

476014-76-3 | 95% | 1g |

¥259.90 | 2023-09-02 | |

| Chemenu | CM101455-5g |

4-hydroxy-2-Piperidinone |

476014-76-3 | 97% | 5g |

$269 | 2021-08-06 | |

| TRC | H950875-250mg |

4-Hydroxy-2-piperidinone |

476014-76-3 | 250mg |

$ 184.00 | 2023-09-07 | ||

| AstaTech | 68726-0.25/G |

4-HYDROXY-2-PIPERIDINONE |

476014-76-3 | 97% | 0.25g |

$34 | 2023-09-16 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-02389-10g |

4-HYDROXY-2-PIPERIDINONE |

476014-76-3 | 97% | 10g |

$508 | 2023-09-07 | |

| eNovation Chemicals LLC | D589826-5g |

4-hydroxy-2-Piperidinone |

476014-76-3 | 97% | 5g |

$1500 | 2024-06-05 |

4-hydroxypiperidin-2-one 関連文献

-

Rabdan M. Tikhov,Nikolai Yu. Kuznetsov Org. Biomol. Chem. 2020 18 2793

476014-76-3 (4-hydroxypiperidin-2-one) 関連製品

- 476014-92-3((S)-4-Hydroxy-2-piperidinone)

- 1051316-41-6((R)-4-Hydroxy-piperidin-2-one)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:476014-76-3)(禁售)4-Hydroxy-2-piperidinone

清らかである:99%

はかる:25g

価格 ($):434.0